Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate
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Overview
Description
Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate is an organic compound with the molecular formula C₈H₄BrF₂NO₄ and a molecular weight of 296.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoate ester. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 4-bromo-2,6-difluorobenzoate, followed by purification processes . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 4-amino-2,6-difluoro-3-nitrobenzoate.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: As a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the aromatic ring influences its reactivity and binding affinity to these targets. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-nitrobenzoate
- Methyl 2,6-difluoro-3-nitrobenzoate
- Methyl 4-fluoro-3-nitrobenzoate
Uniqueness
Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate is unique due to the simultaneous presence of bromine, fluorine, and nitro groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
methyl 4-bromo-2,6-difluoro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO4/c1-16-8(13)5-4(10)2-3(9)7(6(5)11)12(14)15/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVIBOYOSCQHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1F)Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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